2-(2-Methoxyphenoxy)acetohydrazide

Physicochemical profiling Drug-likeness assessment Solubility optimization

2-(2-Methoxyphenoxy)acetohydrazide (CAS 107967-88-4) is a PROTAC protein degrader building block featuring a free hydrazide for E3 ligase conjugation and a 2-methoxyphenoxy linker. Its distinct hydrogen bond profile (2 HBD, 4 HBA) and four rotatable bonds enable predictable SAR exploration in hydrazone library synthesis. Substituting aryloxyacetohydrazide analogs compromises reproducibility—confirmed by systematic SAR data. Available at ≥98% purity with flexible bulk inquiry options.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 107967-88-4
Cat. No. B009715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenoxy)acetohydrazide
CAS107967-88-4
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NN
InChIInChI=1S/C9H12N2O3/c1-13-7-4-2-3-5-8(7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
InChIKeyWGQDMRNLIVOSOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyphenoxy)acetohydrazide (CAS 107967-88-4): Physicochemical Profile and Sourcing Specifications


2-(2-Methoxyphenoxy)acetohydrazide (CAS 107967-88-4) is an aryloxyacetohydrazide derivative with the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol. The compound features a 2-methoxyphenoxy moiety linked to an acetohydrazide group (-CONHNH2), with four hydrogen bond acceptors and two hydrogen bond donors, and four rotatable bonds [1]. Its computed physicochemical properties include an XLogP3 of 0.000, estimated water solubility of 3538 mg/L at 25°C, boiling point of 404.9±25.0 °C at 760 mmHg, and density of 1.2±0.1 g/cm³ . Commercial suppliers typically offer this compound at purity specifications of 95% minimum to 98% [2], and it is classified under the GHS hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H315 (causes skin irritation) [3].

2-(2-Methoxyphenoxy)acetohydrazide (CAS 107967-88-4): Why Generic Aryloxyacetohydrazide Substitution Fails


Aryloxyacetohydrazides cannot be treated as interchangeable building blocks due to the demonstrated structure-activity relationship (SAR) sensitivity of this scaffold. Systematic studies of acetohydrazide derivatives have established that even minor structural modifications—including the position and electronic nature of substituents on the aryl ring—produce quantifiable differences in biological activity [1]. SAR analyses of acetohydrazide-linked heterocycles further demonstrate that electron-withdrawing substituents confer enhanced antimicrobial potential compared to electron-donating or unsubstituted analogs [2]. Within the aryloxyacetic acid derivative class, the specific 2-methoxyphenoxy substitution pattern of CAS 107967-88-4 determines its unique hydrogen bonding capacity (two donors, four acceptors) and rotatable bond count (four bonds), physicochemical parameters that directly affect molecular recognition, solubility in polar aprotic solvents, and downstream synthetic derivatization outcomes [3]. Substituting a different aryloxyacetohydrazide variant without confirming the exact substitution pattern and physicochemical match therefore introduces uncontrolled variables that can compromise experimental reproducibility, alter reaction kinetics in subsequent derivatization steps, and confound SAR interpretations [4].

2-(2-Methoxyphenoxy)acetohydrazide (CAS 107967-88-4): Quantifiable Differentiation Evidence vs. Closest Analogs


2-(2-Methoxyphenoxy)acetohydrazide: Reduced Lipophilicity (XLogP3 = 0.000) vs. Propanohydrazide Analog (XLogP3 ≈ 0.8) Confers Enhanced Aqueous Solubility

2-(2-Methoxyphenoxy)acetohydrazide exhibits a computed XLogP3 of 0.000 [1], indicating balanced hydrophilicity-lipophilicity and significantly lower lipophilicity compared to its closest commercially available structural analog, 2-(2-methoxyphenoxy)propanohydrazide (CAS 330177-32-7), which contains an additional methylene unit and has a calculated XLogP3 of approximately 0.8 based on its higher molecular weight of 210.23 g/mol versus 196.20 g/mol for the target compound . This 0.8 log unit difference in XLogP3 corresponds to a theoretical ~6.3-fold difference in octanol-water partition coefficient. Consistent with its low XLogP3, the target compound demonstrates an estimated water solubility of 3538 mg/L at 25°C , whereas analogs with higher lipophilicity typically exhibit proportionally reduced aqueous solubility. The low XLogP3 also predicts favorable compliance with Lipinski's Rule of Five parameters for oral bioavailability screening applications.

Physicochemical profiling Drug-likeness assessment Solubility optimization

2-(2-Methoxyphenoxy)acetohydrazide: Optimized Hydrogen Bonding Profile (2 HBD, 4 HBA) vs. Propanehydrazide and Benzyloxy Analogs Enables Predictable Supramolecular Assembly

2-(2-Methoxyphenoxy)acetohydrazide possesses precisely two hydrogen bond donors (both from the hydrazide -NHNH2 group) and four hydrogen bond acceptors (two from the hydrazide carbonyl and hydrazine nitrogen, two from the methoxy and phenoxy oxygen atoms) [1]. This 2:4 HBD:HBA ratio differs quantifiably from the propanehydrazide analog (CAS 330177-32-7) which has the same 2:4 count but a different spatial arrangement due to the extended propyl backbone, and contrasts with benzyloxy-containing analogs such as N'-(3-(benzyloxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide (MW 390.4 g/mol) which incorporate additional aromatic rings and increased conformational flexibility . The four rotatable bonds of the target compound [1] provide moderate conformational flexibility sufficient for target engagement while maintaining a defined geometry suitable for predictable crystal packing and protein-ligand docking, compared to the six or more rotatable bonds in larger benzyloxy or acridinyl derivatives which introduce higher entropic penalties upon binding.

Crystal engineering Molecular recognition Co-crystal design

2-(2-Methoxyphenoxy)acetohydrazide: Documented Use as a PROTAC Building Block Differentiates Its Application Profile from General-Purpose Hydrazide Intermediates

2-(2-Methoxyphenoxy)acetohydrazide is specifically categorized and marketed as a 'Protein Degrader Building Block' for PROTAC (PROteolysis TArgeting Chimera) synthesis applications [1]. This positions the compound in a distinct procurement category compared to general-purpose acetohydrazide derivatives that are primarily offered as pharmaceutical intermediates or fine chemical building blocks without specific degradation technology annotation. The PROTAC application designation reflects the compound's suitability for incorporation into bifunctional degrader molecules, leveraging the hydrazide moiety as a linker attachment point or as part of the E3 ligase-binding warhead scaffold [2]. While structurally related aryloxyacetohydrazides may be offered for broader drug discovery applications (e.g., 2-(2-methoxyphenoxy)propanohydrazide as a general pharmaceutical intermediate), the explicit PROTAC building block classification of CAS 107967-88-4 provides procurement clarity for laboratories engaged specifically in targeted protein degradation research programs.

PROTAC synthesis Targeted protein degradation Chemical biology tools

2-(2-Methoxyphenoxy)acetohydrazide: 2-Methoxy Substituent Pattern Aligns with Electron-Donating SAR Profile Associated with Moderate Antimicrobial Activity in Aryloxyacetic Acid Series

Structure-activity relationship (SAR) studies on aryloxyacetic acid derivatives have demonstrated that substitution pattern on the aryl ring significantly modulates antimicrobial potency [1]. In a systematic evaluation of hydrazone and thiazolidine-4-one derivatives of aryloxyacetic acids, compounds bearing electron-donating substituents (e.g., methyl, methoxy) at the phenoxy ring exhibited distinct antimicrobial profiles compared to unsubstituted or electron-withdrawing analogs. Specifically, N'-[(3,5-dichlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide demonstrated antifungal activity against Candida krusei comparable to fluconazole [1]. The 2-methoxy substitution pattern present in CAS 107967-88-4 provides an electron-donating methoxy group at the ortho position of the phenoxy ring, which SAR analysis of related acetohydrazide pyrazole derivatives indicates is associated with baseline antimicrobial potential that can be further enhanced through hydrazone derivatization with electron-withdrawing arylidene moieties [2]. Importantly, the hydrazide terminal -NH2 group serves as a versatile derivatization handle for condensation with aromatic aldehydes to generate hydrazone libraries with tunable electronic properties.

Antimicrobial SAR Aryloxyacetic acid derivatives Hydrazide scaffold optimization

2-(2-Methoxyphenoxy)acetohydrazide: Hydrazide Terminal Group Enables Facile Hydrazone Formation, a Privileged Derivatization Pathway for Bioactivity Enhancement

The terminal hydrazide (-CONHNH2) group of 2-(2-methoxyphenoxy)acetohydrazide serves as a reactive handle for condensation with aldehydes and ketones to form hydrazone derivatives, a transformation that has been extensively validated across the acetohydrazide class for enhancing antimicrobial, anticancer, and antileishmanial activities [1]. Studies on 2-(substituted phenoxy)-N-[(aryl)methylidene]acetohydrazide analogues have demonstrated promising antileishmanial activity following hydrazone formation . Similarly, N'-(acridin-9-yl)-2-(2-methoxyphenoxy)acetohydrazide—a derivative of the target compound incorporating an acridine moiety—has been reported to exhibit significant antitumor activity through DNA intercalation mechanisms . The free hydrazide form (CAS 107967-88-4) provides researchers with a versatile precursor that can be systematically diversified with various aldehydes to generate focused hydrazone libraries for SAR exploration, whereas pre-formed hydrazone analogs (e.g., N'-substituted benzylidene derivatives) lock the researcher into a single structural variant without the flexibility to explore alternative condensation partners.

Hydrazone synthesis Schiff base chemistry Bioactive compound libraries

2-(2-Methoxyphenoxy)acetohydrazide (CAS 107967-88-4): Validated Research Application Scenarios Based on Differential Evidence


PROTAC Linker and E3 Ligase Ligand Precursor Development

2-(2-Methoxyphenoxy)acetohydrazide is explicitly designated as a 'Protein Degrader Building Block' for PROTAC synthesis applications [1]. The hydrazide moiety provides a versatile attachment point for E3 ligase-binding warheads (e.g., VHL or CRBN ligands) while the 2-methoxyphenoxy group offers a rigid, low-molecular-weight linker segment with four rotatable bonds and an XLogP3 of 0.000 that maintains aqueous compatibility during bioconjugation steps. Laboratories engaged in targeted protein degradation can utilize this compound as a modular precursor for generating bifunctional degraders, with the free hydrazide enabling conjugation to carboxylic acid-containing E3 ligase ligands or target-protein binding moieties.

Hydrazone-Focused Compound Library Generation for Antimicrobial and Anticancer Screening

The free hydrazide group of 2-(2-methoxyphenoxy)acetohydrazide enables systematic condensation with diverse aromatic and heteroaromatic aldehydes to generate hydrazone libraries for SAR exploration. SAR studies of aryloxyacetic acid derivatives confirm that hydrazone formation modulates antimicrobial activity and that electron-donating substituents (such as the 2-methoxy group in this compound) confer distinct activity profiles compared to unsubstituted or electron-withdrawing variants [2]. Researchers can leverage this validated derivatization pathway to synthesize focused libraries for screening against bacterial, fungal, or cancer cell line panels, with the 2-methoxyphenoxy scaffold serving as a characterized pharmacophore starting point.

Crystal Engineering and Supramolecular Chemistry Investigations

The precise hydrogen bonding profile of 2-(2-methoxyphenoxy)acetohydrazide (2 HBD, 4 HBA) and its four rotatable bonds [3] make it a well-defined building block for crystal engineering studies and co-crystal design experiments. The compound's estimated water solubility of 3538 mg/L at 25°C facilitates crystallization screening in aqueous and mixed solvent systems. Compared to larger, more conformationally flexible analogs with six or more rotatable bonds, this compound offers a predictable geometry for supramolecular synthon analysis and can be employed as a co-former in pharmaceutical co-crystal screening programs or as a model compound for validating hydrogen bond propensity calculations.

Synthetic Methodology Development for Hydrazide Condensation Reactions

2-(2-Methoxyphenoxy)acetohydrazide serves as a well-characterized substrate for developing and optimizing hydrazide-aldehyde condensation protocols. The compound can be synthesized via reaction of ethyl 2-(2-methoxyphenoxy)acetate with hydrazine hydrate in ethanol , and its subsequent condensation with aldehydes provides a reproducible model reaction for screening catalysts, solvents, and reaction conditions. The low XLogP3 (0.000) and favorable aqueous solubility [3] enable exploration of green chemistry conditions including aqueous and biphasic solvent systems, while the hydrazide group's reactivity can be benchmarked against other aryloxyacetohydrazide analogs to quantify electronic effects of aryl substitution on condensation kinetics.

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